molecular formula C11H10ClN5O2 B2579778 2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide CAS No. 905797-57-1

2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

Cat. No. B2579778
CAS RN: 905797-57-1
M. Wt: 279.68
InChI Key: QQNSLQHTFFFIAV-UHFFFAOYSA-N
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Description

“2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” is an organic compound with the molecular formula C11H10ClN5O2 . It’s a derivative of triazine, a class of heterocyclic compounds . Triazines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” consists of a triazine ring attached to a benzohydrazide group . The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The benzohydrazide group consists of a benzene ring attached to a hydrazide group.


Physical And Chemical Properties Analysis

The compound “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” has a molecular weight of 279.682 Da . It’s a derivative of triazine, which is generally soluble in hot water and organic solvents .

Scientific Research Applications

Chemical Synthesis and Reactions

The synthesis of complex molecules often involves reactions that provide insights into their chemical behavior. For example, the reaction of acetylenecarboxylic acid with amines has been explored to synthesize derivatives like oxo-ethoxycarbonylmethylenepiperazine and its methyl derivative, showcasing the versatility of nitrogen-containing compounds in organic synthesis (Iwanami et al., 1964). Such research lays the groundwork for synthesizing and understanding the behavior of complex triazine derivatives.

Heterocyclic Chemistry

Compounds with triazine rings, like 2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide, are crucial in heterocyclic chemistry. Studies have shown that benzohydrazides can be converted into oxadiazolenones, thiadiazolenones, and triazolenones, highlighting the reactivity and potential applications of triazine derivatives in creating novel heterocyclic compounds with unique properties (Barnish et al., 1986).

Biochemical Applications

Triazine derivatives have also been investigated for their biochemical applications, including their potential inhibitory effects on photosynthetic electron transport, which could have implications in herbicide development and environmental science. For instance, novel 1,3,5-triazines have been found to exhibit stronger inhibitory activity than atrazine, a well-known herbicide, suggesting their potential as more effective agents (Ohki et al., 1999).

Crystallography and Drug Design

The crystal structure analysis of benzohydrazide derivatives offers insights into their potential as inhibitors of prostate cancer, indicating the role of such compounds in drug design and medicinal chemistry. These studies provide a foundation for developing new therapeutics based on structural modifications of triazine derivatives (Arjun et al., 2020).

Environmental Chemistry

The enzymatic degradation of chlorodiamino-s-triazine, a metabolite of atrazine, showcases the environmental impact and biodegradation pathways of triazine derivatives. Understanding these pathways is crucial for assessing the environmental fate of such compounds and developing strategies for bioremediation (Seffernick et al., 2002).

Future Directions

While specific future directions for the study of “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” are not mentioned in the literature I found, triazine derivatives continue to be an active area of research due to their diverse biological activities . Future studies may focus on exploring its potential biological activities and developing new synthetic methods.

properties

IUPAC Name

2-chloro-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c1-6-9(18)13-11(16-14-6)17-15-10(19)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,15,19)(H2,13,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNSLQHTFFFIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

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